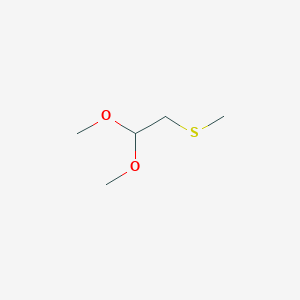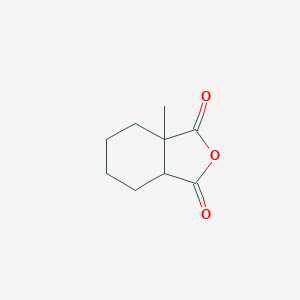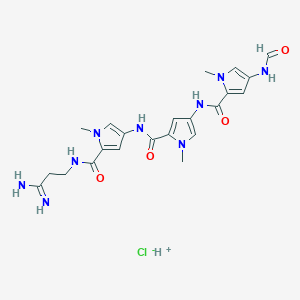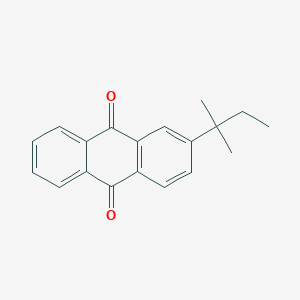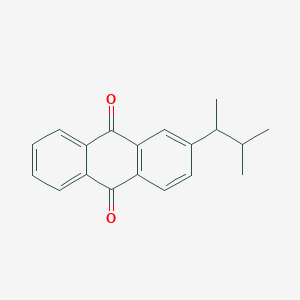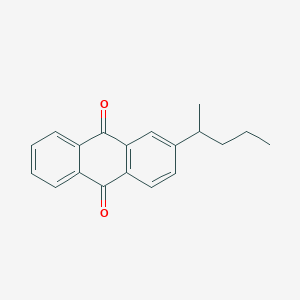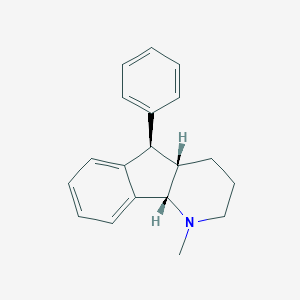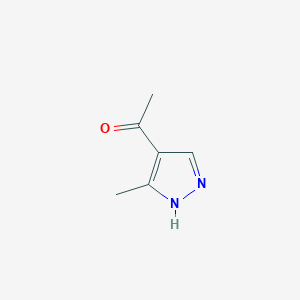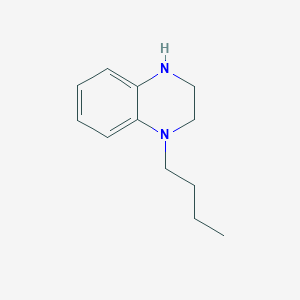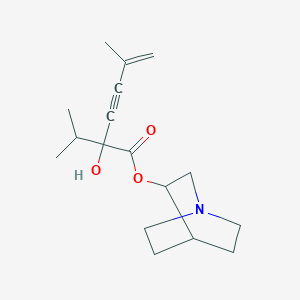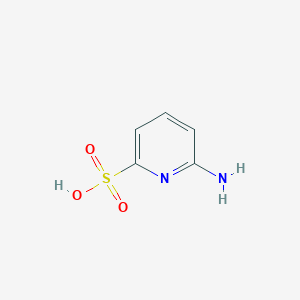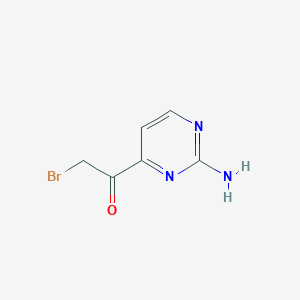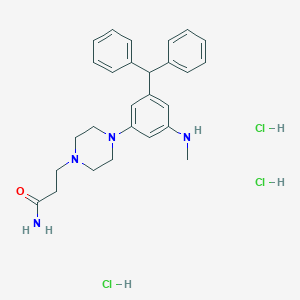
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as DPA, and it belongs to the class of amide derivatives. DPA is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The exact mechanism of action of DPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. DPA has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
DPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DPA has also been shown to have analgesic effects by modulating the activity of pain receptors. In addition, DPA has been found to have anticonvulsant effects by modulating the activity of ion channels. DPA has also been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPA is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. DPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DPA is its potential toxicity, which may limit its use in clinical settings. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of research is the development of new drugs based on the structure of DPA. Another area of research is the identification of new biological activities of DPA. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects. Finally, research is needed to determine the optimal dosage and administration of DPA for therapeutic purposes.
Conclusion:
In conclusion, 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. DPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. Further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
Synthesemethoden
The synthesis of DPA involves the reaction of piperazine with 3-(methylamino)benzaldehyde to form 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-piperazine. This intermediate product is then reacted with propanoyl chloride to form 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-. The final step involves the addition of hydrochloric acid and water to form the hydrochloride hydrate salt of DPA. This synthesis method has been optimized to produce high yields of DPA with high purity.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. In addition, DPA has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
107314-69-2 |
|---|---|
Produktname |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) |
Molekularformel |
C27H35Cl3N4O |
Molekulargewicht |
537.9 g/mol |
IUPAC-Name |
3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride |
InChI |
InChI=1S/C27H32N4O.3ClH/c1-29-24-18-23(27(21-8-4-2-5-9-21)22-10-6-3-7-11-22)19-25(20-24)31-16-14-30(15-17-31)13-12-26(28)32;;;/h2-11,18-20,27,29H,12-17H2,1H3,(H2,28,32);3*1H |
InChI-Schlüssel |
UIJZRNHNWKSYOV-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
Kanonische SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
Andere CAS-Nummern |
107314-69-2 |
Synonyme |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)- , hydrochloride, hydrate (2:6:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



